N-[4-(allyloxy)phenyl]-4-chlorobenzamide
Description
N-[4-(Allyloxy)phenyl]-4-chlorobenzamide (CAS: 880600-67-9) is a benzamide derivative characterized by a 4-chlorobenzoyl group attached to a para-substituted phenyl ring bearing an allyloxy moiety. Its molecular formula is C₁₆H₁₄ClNO₂, with an average molecular mass of 287.74 g/mol and a monoisotopic mass of 287.071306 g/mol . This compound is structurally related to pharmacologically active benzamides but lacks direct reports of biological activity in the provided evidence.
Properties
Molecular Formula |
C16H14ClNO2 |
|---|---|
Molecular Weight |
287.74g/mol |
IUPAC Name |
4-chloro-N-(4-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-11-20-15-9-7-14(8-10-15)18-16(19)12-3-5-13(17)6-4-12/h2-10H,1,11H2,(H,18,19) |
InChI Key |
KBAPLNYNDRARBB-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Findings
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. In contrast, methoxy or methyl groups (electron-donating) may increase solubility or fluorescence, as seen in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .
Spectroscopic Properties
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